1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Overview
Description
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that combines a furan ring, a phenothiazine moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol typically involves multiple steps, starting with the preparation of the furan and phenothiazine intermediates. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The phenothiazine moiety can be prepared via the Bucherer-Bergs reaction, which involves the condensation of aniline with sulfur and a carbonyl compound .
The final step involves the coupling of the furan and phenothiazine intermediates with a propanol group. This can be achieved through a nucleophilic substitution reaction, where the furan-2-ylmethylamine reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The phenothiazine moiety can be reduced to form dihydrophenothiazine.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrophenothiazine.
Substitution: N-alkyl derivatives of the compound.
Scientific Research Applications
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets. The phenothiazine moiety can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites . The furan ring may also contribute to the compound’s reactivity by undergoing electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with antipsychotic properties.
Furan-2-ylmethylamine: A simpler compound with similar reactivity.
3-Phenothiazin-10-ylpropan-2-ol: A compound with a similar structure but lacking the furan ring.
Uniqueness
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol is unique due to the combination of the furan and phenothiazine moieties, which confer distinct chemical and biological properties. The presence of the furan ring enhances the compound’s reactivity, while the phenothiazine moiety contributes to its potential therapeutic applications .
Properties
IUPAC Name |
1-(furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S.C2H2O4/c23-15(12-21-13-16-6-5-11-24-16)14-22-17-7-1-3-9-19(17)25-20-10-4-2-8-18(20)22;3-1(4)2(5)6/h1-11,15,21,23H,12-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGUJUXDPJRNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCC4=CC=CO4)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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